

# An In-Depth Technical Guide to N-Methoxyanhydrovobasinediol: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *N-Methoxyanhydrovobasinediol*

Cat. No.: *B12442164*

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## Abstract

**N-Methoxyanhydrovobasinediol** is a naturally occurring indole alkaloid isolated from the plant *Gelsemium elegans*. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectral data. The document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

## Chemical Structure and Identification

**N-Methoxyanhydrovobasinediol** is classified as a monoterpenoid indole alkaloid. Its chemical structure is characterized by a pentacyclic framework incorporating an indole nucleus.

Chemical Name: **N-Methoxyanhydrovobasinediol** Molecular Formula:  $C_{21}H_{26}N_2O_2$  Molecular Weight: 338.44 g/mol CAS Number: 125180-42-9

## Physicochemical Properties

A summary of the known physicochemical properties of **N-Methoxyanhydrovobasinediol** is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of **N-Methoxyanhydrovobasinediol**

Property	Value	Reference
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

## Spectroscopic Data

The structural elucidation of **N-Methoxyanhydrovobasinediol** is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are essential for the definitive identification and structural confirmation of the molecule. The data presented here is based on the findings of Xu et al. (2006)[1][2][3][4][5].

Table 2:  $^1\text{H}$  NMR Spectral Data of **N-Methoxyanhydrovobasinediol**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	J (Hz)
Data not fully available in search results			

Table 3:  $^{13}\text{C}$  NMR Spectral Data of **N-Methoxyanhydrovobasinediol**

Carbon	Chemical Shift ( $\delta$ , ppm)
Data not fully available in search results	

## Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of **N-Methoxyanhydrovobasinediol**, aiding in its structural confirmation.

Table 4: Mass Spectrometry Data of **N-Methoxyanhydrovobasinediol**

Ionization Mode	[M+H] <sup>+</sup> (m/z)	Key Fragments (m/z)	Reference
ESI	339.2067	Data not available	

## Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 5: Infrared (IR) Absorption Bands of **N-Methoxyanhydrovobasinediol**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	Reference
Data not available		

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system.

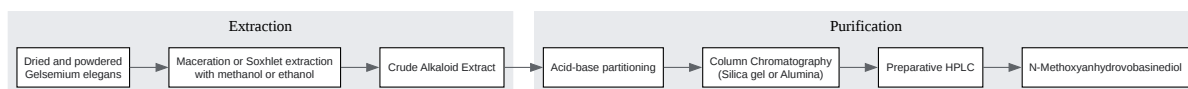
Table 6: UV-Visible Absorption Maxima of **N-Methoxyanhydrovobasinediol**

Solvent	λ <sub>max</sub> (nm)	Reference
Data not available		

## Experimental Protocols

# Isolation of N-Methoxyanhydrovobasinediol from *Gelsemium elegans*

The following is a generalized workflow for the isolation of alkaloids from *Gelsemium elegans*, based on common practices in natural product chemistry. Specific details for **N-Methoxyanhydrovobasinediol** may vary.



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*Figure 1. General workflow for the isolation of N-Methoxyanhydrovobasinediol.*

## Methodology:

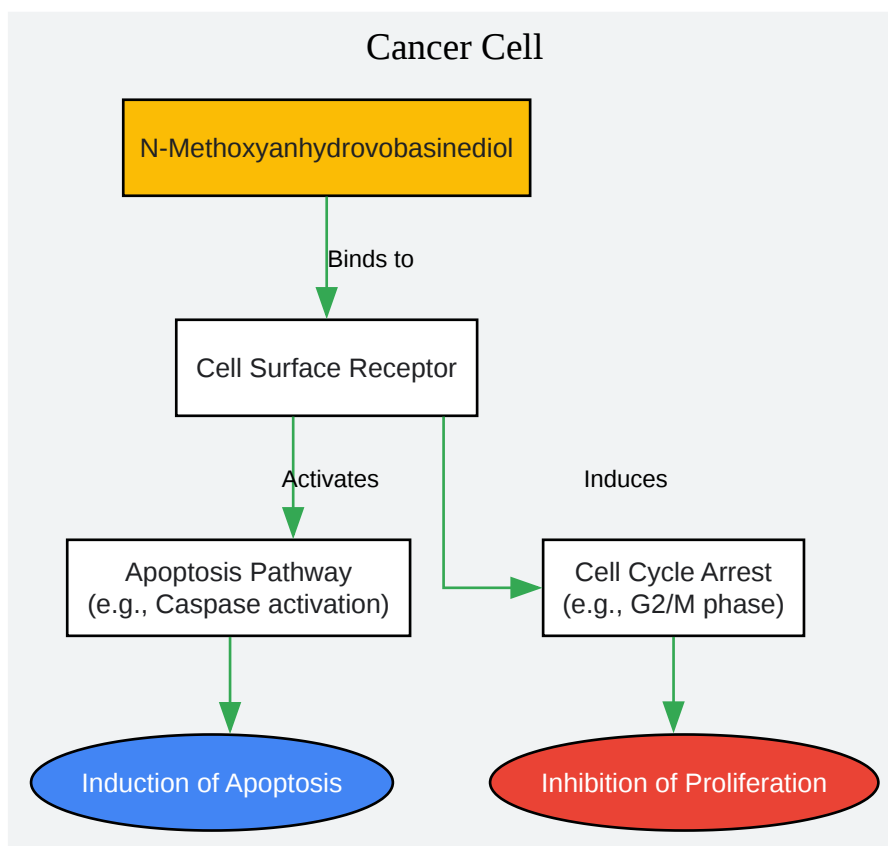
- **Extraction:** The dried and powdered plant material of *Gelsemium elegans* is extracted with a suitable solvent like methanol or ethanol.
- **Acid-Base Partitioning:** The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents.
- **Chromatography:** The enriched alkaloid fraction is then purified using a combination of chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure **N-Methoxyanhydrovobasinediol**.

## Biological Activity and Potential Signaling Pathways

**N-Methoxyanhydrovobasinediol** has been reported to possess potential anti-inflammatory and anticancer activities. The exact mechanisms of action are still under investigation, but preliminary studies suggest the involvement of interactions with specific cellular receptors and enzymes.

## Potential Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway that could be modulated by **N-Methoxyanhydrovobasinediol** based on the known activities of similar indole alkaloids.



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*Figure 2. Hypothetical signaling pathway for the anticancer activity of **N-Methoxyanhydrovobasinediol**.*

## Conclusion

**N-Methoxyanhydrovobasinediol** is a promising natural product with potential therapeutic applications. This guide provides a summary of its chemical structure and properties based on currently available information. Further research is warranted to fully elucidate its physicochemical characteristics, detailed biological activities, and mechanisms of action.

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